molecular formula C17H11ClIN3O3S B14981160 5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14981160
M. Wt: 499.7 g/mol
InChI Key: JIKLWIHUOXIEEZ-UHFFFAOYSA-N
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Description

5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of multiple functional groups, including a chloro group, an iodofuran moiety, a thiadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The synthesis begins with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Synthesis of the Iodofuran Moiety: The iodofuran moiety is synthesized separately through iodination reactions involving furan derivatives.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed through cyclization reactions involving appropriate precursors, such as thiosemicarbazides and nitriles.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation reactions using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide
  • 5-chloro-N-[3-(5-fluorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the iodofuran moiety, in particular, may enhance its reactivity and potential biological activities compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C17H11ClIN3O3S

Molecular Weight

499.7 g/mol

IUPAC Name

5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H11ClIN3O3S/c1-7-5-12-9(6-10(7)18)8(2)14(25-12)16(23)21-17-20-15(22-26-17)11-3-4-13(19)24-11/h3-6H,1-2H3,(H,20,21,22,23)

InChI Key

JIKLWIHUOXIEEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)I)C

Origin of Product

United States

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